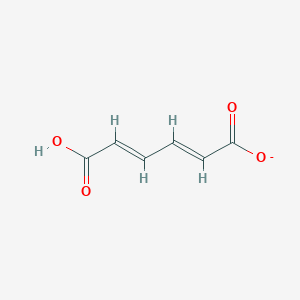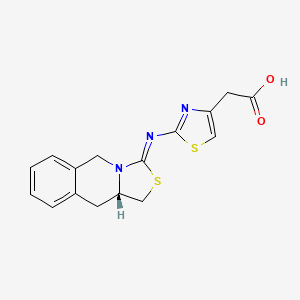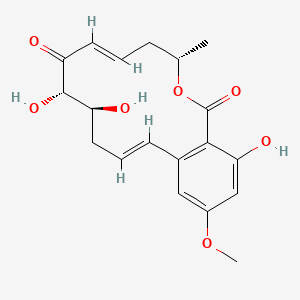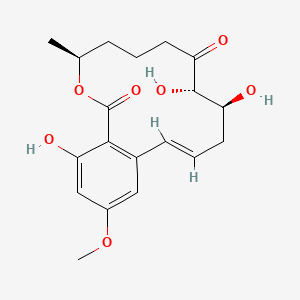phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
L-Proline, 4-cyclohexyl-1-[2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Applications De Recherche Scientifique
Synthesis and Catalysis
L-Proline derivatives are utilized in the synthesis of complex organic molecules and as catalysts in various organic reactions. For instance, L-Proline and its derivatives have been applied in the synthesis of glycosidase inhibitors, showcasing their potential in the development of biologically active compounds (Boutefnouchet et al., 2007). Furthermore, advances in proline-based organocatalysts highlight their efficiency and stereoselectivity in catalytic reactions, such as the aldol reaction, which is crucial in organic synthesis (Giacalone et al., 2010).
Heterogeneous Catalysis
L-Proline derivatives supported on zirconium phosphates have shown significant potential as heterogeneous organocatalysts. These catalysts have been effective in asymmetric aldol additions, achieving high diastereoselectivity and enantiomeric excess, which are essential for producing chiral molecules (Calogero et al., 2011). The development of such catalysts is vital for sustainable and environmentally friendly chemical synthesis.
Organocatalysis
The role of L-Proline derivatives in organocatalysis extends to various reactions beyond the aldol addition. For example, they have been utilized in the synthesis of (2E)-3-Dimethylamino-2-propen-1-ones, demonstrating the versatility and efficiency of proline-based organocatalysts in promoting a range of chemical transformations (Kumar et al., 2012).
Biologically Active Compounds
The synthesis and study of L-Proline derivatives also contribute to the discovery and development of biologically active compounds. For instance, butyrolactones and diketopiperazines derived from proline have shown inhibition effects on dengue virus replication, indicating the potential of proline derivatives in antiviral research (Lin et al., 2016).
Metabolism and Applications
The metabolism and applications of L-Proline analogues, including their role in protein folding and structure, have been explored, highlighting their importance in cellular metabolism and potential industrial applications (Bach & Takagi, 2013).
Propriétés
Formule moléculaire |
C30H46NO7P |
|---|---|
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
(2S,4R)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/t25-,26-,30?,39?/m0/s1 |
Clé InChI |
BIDNLKIUORFRQP-VOARXEPJSA-N |
SMILES isomérique |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@H](C[C@H]2C(=O)O)C3CCCCC3 |
SMILES canonique |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |
Synonymes |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)

![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)


![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)


![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)